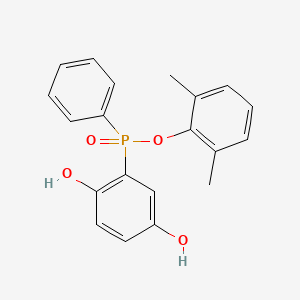
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring, which is further substituted with 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate typically involves the reaction of 2,6-dimethylphenylphosphine oxide with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphine oxides and quinones.
Reduction: Formation of phosphine derivatives and reduced aromatic rings.
Substitution: Formation of brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but lacking the phosphinate group.
2,5-Dihydroxyphenylphosphine oxide: Shares the phosphine oxide group but differs in the substitution pattern on the phenyl ring.
Phenylphosphinic acid: Contains the phosphinic acid group but lacks the aromatic substitutions.
Uniqueness
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups attached to the phosphinate moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
880871-30-7 |
|---|---|
Formule moléculaire |
C20H19O4P |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-[(2,6-dimethylphenoxy)-phenylphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C20H19O4P/c1-14-7-6-8-15(2)20(14)24-25(23,17-9-4-3-5-10-17)19-13-16(21)11-12-18(19)22/h3-13,21-22H,1-2H3 |
Clé InChI |
GEQQZMCZSRHICC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


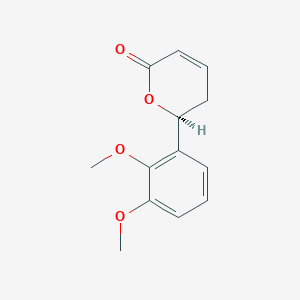
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
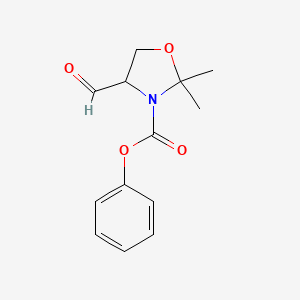
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
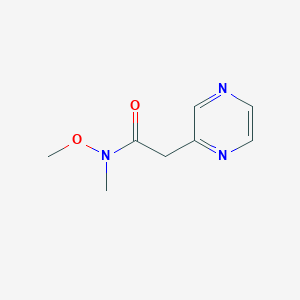
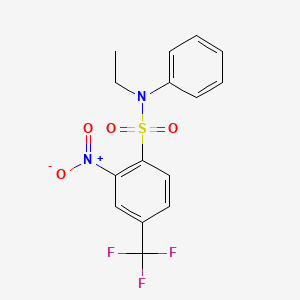
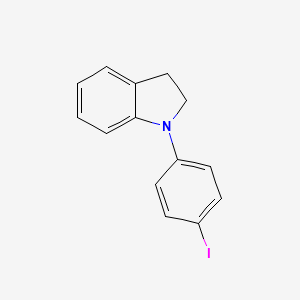
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)


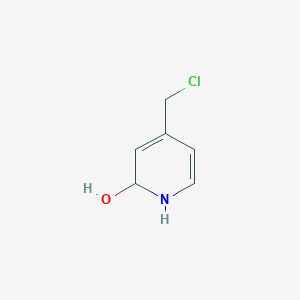
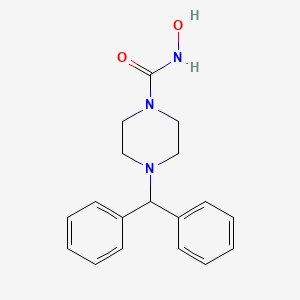
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
